molecular formula C10H13NOS B12089436 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B12089436
M. Wt: 195.28 g/mol
InChI Key: OXLILJCYRIUKCN-UHFFFAOYSA-N
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Description

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a heterocyclic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a ketone group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one typically involves the following steps:

  • Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via cyclization reactions involving thiophenes and appropriate substituents. One common method is the Pummerer rearrangement, which involves the oxidation of a thioether to a sulfoxide, followed by cyclization.

  • Introduction of the Amino Group: : The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a benzothiophene derivative with ammonia or an amine under suitable conditions can yield the desired amino compound.

  • Ketone Formation: : The ketone group can be introduced via oxidation reactions. For instance, the oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent can yield the ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the ketone group, converting it to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzothiophene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is unique due to the presence of sulfur in the benzothiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H13NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h5H,1-4,6,11H2

InChI Key

OXLILJCYRIUKCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)CN

Origin of Product

United States

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